VE-821

Content Navigation

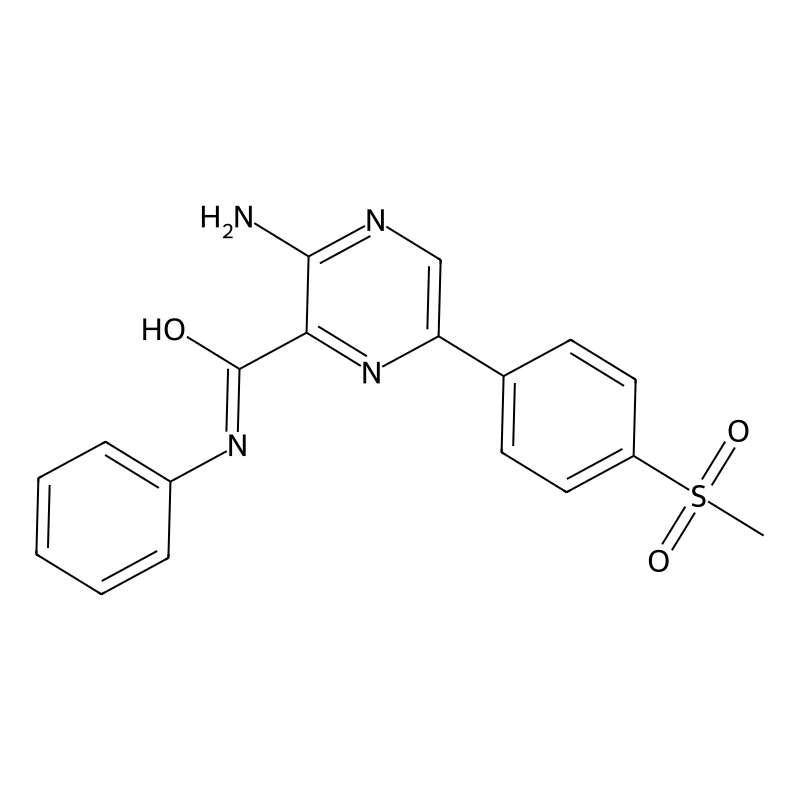

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

VE-821 ATR inhibitor mechanism of action

Signaling Pathway Disruption

The following diagram illustrates how VE-821 disrupts the DNA Damage Response (DDR) pathway to achieve its therapeutic effect.

This diagram shows the mechanism of ATR inhibition by this compound. By blocking ATR kinase, this compound prevents the activation of the downstream CHK1 effector kinase. This inhibition abrogates critical cell cycle checkpoints and disrupts DNA repair processes. Consequently, damaged cells are forced to undergo premature mitosis, leading to mitotic catastrophe and programmed cell death (apoptosis) [1] [2].

Experimental Evidence & Efficacy Data

The efficacy of this compound has been demonstrated across various cancer types and experimental models, both as a single agent and in combination with other therapies. Key quantitative findings are summarized below.

| Cancer Type | Combination Agent | Experimental Model | Key Findings | Citation |

|---|---|---|---|---|

| Gastric Cancer (GC) | Cisplatin | Cell lines (MKN-45, AGS) & GC organoids | Synergistic effect; significantly ↓ IC50; ↑ apoptosis; reversed DDR activation [1] | [1] |

| Various Solid Tumors | Topoisomerase I Inhibitors (e.g., Camptothecin) | Colon cancer cells (HT29, COLO 205) & Xenograft models | This compound & derivative VX-970 enhanced tumor response; abrogated replication checkpoints; induced diffuse γH2AX [2] | [2] |

| T-Lymphocyte Leukemia | Radiation (Ionizing) | MOLT-4 cells (p53-wildtype) | This compound acted as a radiosensitizer; affected cellular metabolism & mTOR signaling [3] | [3] |

| Neuroblastoma (NB) | (Single agent and with ALK inhibitors) | ALK-driven NB cell lines & mouse models | Potent inhibition of NB cell growth (IC50 ~50 nM); complete tumor regression in mice with ATR/ALK combo [4] | [4] |

Key Experimental Protocols

To evaluate the mechanism and efficacy of this compound in a research setting, several standard assays are employed.

- Cell Viability/Proliferation Assays

- Analysis of Apoptosis

- Purpose: Quantify programmed cell death induced by this compound treatment.

- Common Method: Flow cytometry using Annexin V/propidium iodide (PI) staining [1]. Annexin V-positive cells are identified as undergoing apoptosis.

- Western Blotting

- DNA Fiber Assay

- Purpose: Directly measure the impact of this compound on DNA replication dynamics.

- Method: Cells are pulse-labeled with two different nucleoside analogs (e.g., CldU and IdU). The lengths of the labeled DNA tracts are then measured by immunofluorescence to calculate replication fork speed and origin firing [2].

Research Considerations

- Synthetic Lethality: ATR inhibition is synthetically lethal with certain genetic deficiencies in cancer cells, such as loss of ATM or p53 function, or high levels of oncogene-induced replication stress (e.g., MYCN amplification) [5] [4]. This provides a therapeutic window by targeting cancer cells while sparing healthy ones.

- Beyond Direct Cytotoxicity: Emerging evidence suggests that ATR inhibition by compounds like this compound can activate the immune system. It may increase the tumor mutational burden and trigger the cGAS-STING pathway, potentially enhancing anti-tumor immunity and synergizing with immunotherapy [5].

References

- 1. The ATR inhibitor this compound increases the sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 2. ATR inhibitors this compound and VX-970 sensitize cancer cells to ... [pmc.ncbi.nlm.nih.gov]

- 3. Radio-sensitizing effects of this compound and beyond [pmc.ncbi.nlm.nih.gov]

- 4. ATR inhibition enables complete tumour regression in ALK ... [nature.com]

- 5. Targeting ATR Pathway in Solid Tumors: Evidence of ... [mdpi.com]

Mechanism of Action and Signaling Pathways

ATR (Ataxia Telangiectasia and Rad3-related) kinase is a central orchestrator of the cellular response to replication stress and DNA damage. VE-821 exerts its effects by specifically inhibiting ATR, leading to the disruption of several critical protective mechanisms in cancer cells.

- Target Pathway Disruption: this compound directly inhibits ATR kinase activity, preventing the phosphorylation and activation of its key downstream effector, Checkpoint kinase 1 (Chk1) [1] [2]. This inhibition is consistently verified in experiments by a reduction in levels of phosphorylated Chk1 (Ser345) following DNA damage [2] [3].

- Checkpoint Abrogation: A major consequence of ATR/Chk1 inhibition is the abrogation of the DNA damage-induced S and G2/M cell cycle checkpoints [1] [2] [4]. Cancer cells are forced to proceed into mitosis despite the presence of unrepaired DNA, leading to catastrophic cell division and death.

- DNA Repair Inhibition: this compound impairs Homologous Recombination (HR) repair, a high-fidelity pathway for repairing DNA double-strand breaks. This is evidenced by the inhibition of damage-induced Rad51 focus formation and the persistence of DNA damage markers like γH2AX and 53BP1 [2].

- Synthetic Lethality with DNA Damaging Agents: The efficacy of this compound is based on the concept of synthetic lethality. It is profoundly synergistic when combined with agents that cause replication stress or specific types of DNA damage, such as topoisomerase I inhibitors (e.g., camptothecin, irinotecan), ionizing radiation, gemcitabine, and alkylating agents like melphalan [1] [2] [5].

The diagram below illustrates how this compound disrupts the native DNA damage response, preventing cell cycle arrest and repair, which leads to the accumulation of lethal DNA damage.

This compound inhibits ATR, disrupting the DNA damage response and leading to cell death.

Quantitative Efficacy and Synergy Data

This compound demonstrates significant sensitization across various cancer types and DNA-damaging treatments. The tables below summarize key quantitative findings from preclinical studies.

Table 1: Radiosensitization by this compound Across Cancer Cell Lines

| Cancer Type | Cell Line | Radiation Type | Sensitization Enhancement Ratio (SER) / Key Finding | Reference |

|---|---|---|---|---|

| Pancreatic | PSN-1, MiaPaCa-2, PANC-1, Primary PancM | X-rays / Gamma | Significant reduction in clonogenic survival | [2] |

| Cervical & Osteosarcoma | HeLa, U2OS | High LET Carbon Ions (70 keV/μm) | SER (D10): ~1.5-2.0 with 24h treatment | [4] |

| Leukemia | MOLT-4 | Gamma-rays | Increased radiosensitivity; disrupted metabolism | [3] |

| Chondrosarcoma | SW-1353, Cal-78 | X-rays, Protons, Carbon Ions | Dose-dependent reduction in viability; persistent γH2AX | [6] |

Table 2: Chemosensitization by this compound in Combination Studies

| Combination Drug | Cancer Type | Cell Line / Model | Synergistic Effect / Key Finding | Reference |

|---|---|---|---|---|

| Topotecan/Irinotecan | Colon, Breast | HT-29, MDA-MB-231 | Marked antiproliferative synergy; enhanced in vivo tumor response | [1] |

| Gemcitabine | Pancreatic | PSN-1, MiaPaCa-2 | Enhanced cytotoxicity under normoxia and hypoxia (0.5% O₂) | [2] |

| Cisplatin | Gastric | MKN-45, AGS; Organoids | Reversed cisplatin resistance; synergistic in vitro and in vivo | [7] |

| Melphalan | Multiple Myeloma | MM.1S, H929; PDX models | Strong synergy; induced apoptosis; reduced tumor burden in vivo | [5] |

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate this compound efficacy, compiled from multiple studies.

Cell Viability and Clonogenic Survival Assay

This protocol is fundamental for assessing cytotoxicity and long-term reproductive cell death after combined treatment [1] [2] [4].

- Cell Seeding: Plate cells in 96-well plates (for viability, e.g., using CellTiter-Glo) or appropriate dishes for clonogenic assays 24 hours before drug addition.

- Drug Treatment:

- Pre-incubation: Add this compound (typical working concentration 1 µM) to cells 1 hour prior to the DNA-damaging agent (radiation or chemotherapy) [2] [4].

- Co-treatment: Expose cells to both this compound and the genotoxic agent.

- For clonogenic assays, the drug is often washed out after 24-72 hours, and cells are left to grow for 10-12 days to form colonies [2] [4].

- Analysis:

- For viability assays, luminescence/absorbance is measured after 72 hours of treatment [1] [5].

- For clonogenic assays, colonies are fixed, stained (e.g., with crystal violet), and counted (colonies with >50 cells). Surviving fractions are calculated and fitted to a linear-quadratic or other model to determine radiosensitization enhancement ratios [2] [4].

Immunoblotting for DDR Pathway Analysis

This method confirms target engagement and monitors downstream molecular events [1] [2] [3].

- Cell Lysis: Harvest cells at designated time points post-treatment (e.g., 2-6 hours after radiation). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Separation and Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE (e.g., 4-20% Tris-glycine gel) and transfer to a nitrocellulose or PVDF membrane.

- Antibody Probing: Probe membranes with specific primary antibodies overnight at 4°C.

- Detection: Incubate with HRP-conjugated secondary antibodies and develop signals using chemiluminescence. Successful ATR inhibition is confirmed by reduced pChk1 (Ser345) levels despite the presence of DNA damage.

Cell Cycle Analysis by Flow Cytometry

Used to demonstrate the abrogation of the G2/M checkpoint [1] [4].

- Treatment and Fixation: Treat cells with this compound and DNA-damaging agent. At various time points post-treatment (e.g., 12, 18, 24 hours), harvest cells and fix in cold 70% ethanol.

- Staining: Stain fixed cells with a solution containing propidium iodide (PI, 50 µg/mL) and RNase (200 µg/mL) for at least 30 minutes in the dark. PI stains DNA content.

- Analysis: Analyze samples using a flow cytometer. Plot DNA content (PI signal) to determine the proportion of cells in G0/G1, S, and G2/M phases. Successful checkpoint abrogation is indicated by a decrease in the G2/M population and an increase in cells with sub-G1 DNA content (apoptotic) in treated samples compared to controls [4].

Immunofluorescence Microscopy for DNA Damage Foci

This technique visualizes and quantifies DNA repair dynamics [1] [2].

- Cell Culture and Treatment: Grow cells on chambered slides. Treat with this compound and DNA-damaging agent as required.

- Fixation and Permeabilization: At specific time points, fix cells with paraformaldehyde (e.g., 4%) and permeabilize with Triton X-100 (e.g., 0.5%).

- Staining: Incubate with primary antibodies against DNA damage markers (e.g., γH2AX, 53BP1, Rad51) followed by fluorescent dye-conjugated secondary antibodies. Counterstain nuclei with DAPI.

- Imaging and Quantification: Capture images using a confocal or fluorescence microscope. The number of foci per nucleus is quantified manually or using image analysis software. This compound treatment leads to persistent γH2AX/53BP1 foci and inhibited Rad51 focus formation, indicating failed DNA repair [2].

This compound serves as a powerful tool for preclinical research and a prototype for clinical ATR inhibitors like VX-970. Its well-defined mechanism and robust experimental validation make it a compelling candidate for combination therapy strategies aimed at overcoming treatment resistance in cancer.

References

- 1. ATR inhibitors this compound and VX-970 sensitize cancer cells to ... [pmc.ncbi.nlm.nih.gov]

- 2. The novel ATR inhibitor this compound increases sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 3. Radio-sensitizing effects of this compound and beyond [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an ATR inhibitor, causes radiosensitization in human ... [ro-journal.biomedcentral.com]

- 5. ATR addiction in multiple myeloma: synthetic lethal ... [haematologica.org]

- 6. The ATR Inhibitor this compound Enhances the Radiosensitivity ... [mdpi.com]

- 7. The ATR inhibitor this compound increases the sensitivity of ... [sciencedirect.com]

Mechanism of Action & Signaling Pathway

VE-821 exerts its effects by specifically inhibiting the ATR-Chk1 signaling pathway, which is crucial for managing replication stress and DNA damage. The diagram below illustrates this mechanism and how this compound disrupts it.

When DNA damage occurs, ATR is activated and phosphorylates its key downstream effector, Chk1. Active p-Chk1 halts the cell cycle to allow time for DNA repair [1] [2]. By inhibiting ATR, this compound prevents this protective checkpoint from being activated. This forces damaged cells to proceed into mitosis without repairing their DNA, ultimately leading to mitotic catastrophe and cell death [2] [3].

Research Applications & Experimental Evidence

This compound is primarily used in research to sensitize cancer cells to various DNA-damaging agents, such as chemotherapy and radiation. The table below outlines key findings from preclinical studies.

| Cancer Type | DNA-Damaging Agent | Key Findings with this compound | PMID / Reference |

|---|---|---|---|

| Gastric Cancer | Cisplatin | Reversed cisplatin resistance, synergized to reduce cell viability in cell lines and patient-derived organoids, and inhibited DDR activation. [1] [2] | - |

| Pancreatic Cancer | Radiation & Gemcitabine | Significantly radiosensitized cells under normoxia and hypoxia. Inhibited radiation-induced G2/M arrest and increased DNA damage. [3] | - |

| Leukemia (MOLT-4) | Radiation | Potent radiosensitizer. Caused disruption of cellular metabolism and recovery of deoxynucleotides, hampering DNA repair. [4] | - |

| Various Cancers | Topoisomerase I Inhibitors (e.g., Camptothecin) | Abrogated S-phase replication checkpoints, strongly induced γH2AX, and showed marked synergistic anti-proliferative activity. [5] | - |

Working Concentrations & Protocol

Typical working concentrations for this compound in in vitro experiments range from 500 nM to 10 µM, with 1-10 µM being commonly used for sensitization studies [6] [4] [3]. The specific optimal concentration should be determined empirically for each cell line and experimental condition.

A representative protocol for a clonogenic survival assay (a standard test for radiosensitivity) is as follows [3]:

- Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.

- Pre-treatment: Add this compound to cell cultures at the desired final concentration (e.g., 1 µM) 1 hour before irradiation or administration of a chemotherapeutic drug.

- Treatment: Expose cells to the DNA-damaging agent (e.g., radiation, gemcitabine, cisplatin).

- Post-treatment: Maintain the cells in the drug-containing medium for a specified period (e.g., 24 to 72 hours post-irradiation) before washing it out and allowing colonies to form.

- Analysis: Fix and stain the resulting colonies after 1-2 weeks, then count them to determine the surviving fraction.

Key Considerations for Use

- Solubility: this compound is soluble in DMSO. A typical stock concentration is 74 mg/mL (200.86 mM) [6] [7].

- Off-Target Effects: While highly selective for ATR, one study suggested that a high concentration (10 µM) might have off-target effects on mTOR signaling [4]. Using the lowest effective concentration is advisable.

- Research Use Only: this compound is for research purposes only and is not for diagnostic or therapeutic use in humans [6] [8].

References

- 1. The ATR inhibitor this compound increases the sensitivity of ... [sciencedirect.com]

- 2. The ATR inhibitor this compound increases the sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 3. The novel ATR inhibitor this compound increases sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 4. Radio-sensitizing effects of this compound and beyond [pmc.ncbi.nlm.nih.gov]

- 5. ATR inhibitors this compound and VX-970 sensitize cancer cells to ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. This compound Datasheet [selleckchem.com]

- 8. This compound | ATR Inhibitor [medchemexpress.com]

VE-821 selectivity for ATR over ATM DNA-PK

Quantitative Selectivity Profile

The following table summarizes the key inhibitory constants that define VE-821's selectivity, primarily obtained from cell-free kinase assays [1] [2] [3].

| Kinase Target | Ki (nM) | IC₅₀ (nM) | Selectivity Fold (over ATR) |

|---|---|---|---|

| ATR | 13 | 26 | (Reference) |

| DNA-PK | 2,200 | - | >75-fold |

| PI 3-Kγ | 3,900 | - | >75-fold |

| mTOR | >1,000 | - | >75-fold |

| ATM | 16,000 | - | >1,000-fold |

This data shows that this compound's affinity for ATR is substantially higher than for other related kinases [1]. Its high selectivity is crucial for its use as a research tool, as it helps minimize off-target effects that could confound experimental results.

Experimental Evidence & Protocols

The selectivity of this compound is not just theoretical but has been consistently demonstrated in cellular models. The following diagram illustrates a typical experimental workflow used to validate its activity and selectivity in cells.

This experimental approach has been used to confirm this compound's mechanism in various studies:

- Inhibition of ATR Signaling: In pancreatic cancer cells (PSN-1, MiaPaCa-2), pre-treatment with 1 µM this compound effectively inhibited radiation-induced or gemcitabine-induced phosphorylation of Chk1 at Ser345, confirming on-target ATR inhibition [4] [3].

- Selectivity in Cellular Contexts: The same experiments showed that this compound did not inhibit the phosphorylation of ATM (Ser1981) or its downstream target Chk2 (Thr68), providing direct cellular evidence of its selectivity for ATR over the ATM pathway [4].

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding directly to the kinase domain of ATR and blocking its activity [1] [2]. This inhibition disrupts the DNA damage response (DDR) network. The diagram below shows how this compound selectively interferes with this signaling cascade.

By blocking the ATR-Chk1 signaling axis, this compound abrogates critical cell cycle checkpoints, leading to the accumulation of DNA damage and, in combination with genotoxic agents, promotes mitotic catastrophe and cell death [5] [6].

Therapeutic Rationale and Research Utility

The selectivity of this compound is the foundation of its research and therapeutic utility.

- Synthetic Lethality: this compound selectively sensitizes cancer cells to DNA-damaging agents (like radiation, cisplatin, or gemcitabine), particularly those with defects in other DDR pathways (e.g., p53 mutation) [4] [5]. This creates a therapeutic window where cancer cells are targeted while minimizing damage to healthy cells [4].

- Research Tool: Due to its well-characterized selectivity, this compound is a valuable tool for dissecting the specific roles of ATR in the broader DNA damage response network, without the confounding effects of concurrently inhibiting ATM or DNA-PK [1].

References

- 1. VE 821 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

- 2. This compound | 99.74%(HPLC) | In Stock | ATM/ATR inhibitor [selleckchem.com]

- 3. This compound - ATM Kinase Inhibitor for DNA Repair [apexbt.com]

- 4. The novel ATR inhibitor this compound increases sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 5. The ATR inhibitor this compound increases the sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 6. ATR inhibitors this compound and VX-970 sensitize cancer cells to ... [pmc.ncbi.nlm.nih.gov]

how does VE-821 inhibit Chk1 phosphorylation

Core Mechanism of Action

VE-821 is a potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor. Its primary mechanism for inhibiting Chk1 phosphorylation is through direct inhibition of its upstream activator.

- Target Specificity: this compound is a highly selective ATP-competitive inhibitor that targets the ATR kinase directly. It does not directly inhibit the Chk1 kinase enzyme itself [1] [2].

- Inhibition of Signaling Cascade: The ATR kinase is activated in response to replication stress and certain types of DNA damage, such as that induced by hydroxyurea, ultraviolet (UV) light, or specific chemotherapeutic agents [1] [3]. Once activated, ATR directly phosphorylates Chk1 on key residues, including Serine 345 (S345) [4] [5]. By inhibiting ATR, this compound prevents this crucial phosphorylation event, effectively shutting down the ATR-Chk1 signaling axis [2] [4] [5].

- Functional Consequences: The ATR-Chk1 pathway is a vital component of the DNA damage response (DDR), responsible for initiating cell cycle checkpoints (particularly in S and G2 phases), promoting DNA repair, and stabilizing replication forks. Inhibition of this pathway by this compound leads to abrogation of the cell cycle checkpoint, increased replication stress, and ultimately, cell death, especially in p53-deficient cancer cells that are heavily reliant on the G2/M checkpoint for DNA repair [1] [2] [4].

Quantitative Data on Pathway Inhibition

The tables below summarize key experimental evidence demonstrating this compound's effect on Chk1 phosphorylation and related cellular markers.

Table 1: Key Experimental Findings on Chk1 Phosphorylation Inhibition

| Observation | Experimental Context | Citation |

|---|---|---|

| Decreased p-Chk1 (S345) | Multiple human cancer cell lines treated with this compound and Topoisomerase I inhibitors (e.g., Camptothecin, LMP-400) | [2] |

| Suppressed p-Chk1 (S345) | U2OS cells treated with this compound and the Chk1 inhibitor AZD7762 | [5] |

| Downregulation of ATR-Chk1 pathway phosphorylation | Gastric cancer (GC) cells and organoids treated with this compound and Cisplatin | [6] |

| Inhibition of ATR-selective phosphorylation | Phenotype-based screen in HeLa cells exposed to hydroxyurea | [1] |

Table 2: Functional Consequences of ATR/Chk1 Pathway Inhibition by this compound

| Cellular Effect | Outcome | Citation |

|---|---|---|

| Abrogation of S-phase checkpoint | Premature continuation of DNA synthesis despite damage | [2] |

| Suppression of origin-firing checkpoint | Increased replication initiation under stress | [2] |

| Induction of "pan-nuclear γH2AX" | Widespread, irreparable DNA damage and replication catastrophe | [5] |

| Sensitization to DNA-damaging agents | Synergistic cell death with cisplatin, irradiation, and topoisomerase inhibitors | [2] [6] [7] |

Experimental Protocols for Verification

To experimentally verify the inhibition of Chk1 phosphorylation by this compound, researchers typically use the following methodologies, often in combination with a DNA-damaging agent to stimulate the pathway.

Table 3: Standard Experimental Approach for Assessing this compound Activity

| Method | Purpose | Key Details |

|---|---|---|

| Cell Treatment & Pathway Activation | To induce ATR-Chk1 signaling. | Treat cells with a DNA-damaging agent (e.g., Hydroxyurea (3mM, 2h), Camptothecin, or Cisplatin) to activate ATR [1] [2]. |

| Drug Inhibition | To inhibit the ATR kinase. | Co-treat cells with This compound (typically 1-10 µM) for 1 to 24 hours alongside the DNA-damaging agent [8] [2] [4]. |

| Immunoblotting (Western Blot) | To detect protein phosphorylation levels. | Analyze cell lysates with antibodies against:

- Phospho-Chk1 (Ser345) - primary readout for ATR inhibition.

- Total Chk1 - loading control.

- γH2AX - marker for DNA double-strand breaks.

- Phospho-CDK1 (T14/Y15) - marker for cell cycle checkpoint status [8] [2] [4]. |

Pathway Visualization

The following diagram illustrates the core signaling pathway that this compound disrupts, based on the evidence from the search results:

This diagram shows that this compound directly inhibits ATR, preventing it from phosphorylating and activating Chk1. This blockade disrupts the DNA damage response, leading to a failure in cell cycle arrest and potentially causing replication catastrophe and cell death.

Key Insights for Research Applications

- Mechanistic Distinction: Unlike some compounds that deplete Chk1 protein levels (e.g., Hsp90 inhibitors), this compound acts by directly preventing its activation phosphorylation, offering a clean mechanism for studying pathway function [1].

- Research Utility: this compound is a valuable tool compound for probing the ATR-Chk1 pathway's role in cellular processes beyond the DNA damage response, including its newly identified functions in mitosis and autophagy [8] [3].

- Therapeutic Synergy: The primary research and therapeutic application of this compound lies in its ability to sensitize cells to other DNA-damaging agents, including chemotherapy (cisplatin, topoisomerase inhibitors) and radiotherapy [2] [6] [7]. This effect is particularly potent in cancer cells with underlying replication stress or defects in the G1 checkpoint (e.g., p53 mutation) [1] [4].

References

- 1. Identification of ATR-Chk1 pathway inhibitors that ... [pmc.ncbi.nlm.nih.gov]

- 2. ATR inhibitors this compound and VX-970 sensitize cancer cells to ... [pmc.ncbi.nlm.nih.gov]

- 3. ATR/Chk1 signaling induces autophagy through ... [nature.com]

- 4. ATR, CHK1 and WEE1 inhibitors cause homologous ... [nature.com]

- 5. Cancer-Specific Synthetic Lethality between ATR and ... [pmc.ncbi.nlm.nih.gov]

- 6. The ATR inhibitor this compound increases the sensitivity of ... [sciencedirect.com]

- 7. The ATR Inhibitor this compound Enhances the Radiosensitivity ... [mdpi.com]

- 8. The mitotic ATR-Chk1 pathway promotes CDK1 activity for ... [pmc.ncbi.nlm.nih.gov]

VE-821 solubility DMSO storage conditions

Basic Properties & Handling

The following table summarizes the core physical and chemical properties of VE-821 for laboratory use.

| Property | Specification |

|---|---|

| CAS No. | 1232410-49-9 [1] [2] [3] |

| Molecular Formula | C₁₈H₁₆N₄O₃S [1] [2] [3] |

| Molecular Weight | 368.41 g/mol [1] [2] [3] |

| Purity | Typically ≥98% (HPLC) [2] |

| Physical Form | White to beige or light green powder [2] [3] |

Solubility & Stock Solution Preparation

This compound is highly soluble in DMSO but not in aqueous buffers. [1] [2] [3]

- Primary Solvent: DMSO [1] [2] [3]

- Reported Solubility in DMSO:

- Aqueous Solubility: Insoluble in water and ethanol [1] [3].

For in vivo studies, it can be prepared as a homogeneous suspension using a vehicle like 0.5% Carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL. [1]

Storage & Stability

- Recommended Storage Temperature: -20°C [2] [3] [5]

- Stability of Stock Solution:

- Shipping: Can be transported at room temperature. Stability tests indicate it can be shipped without cooling measures. [1]

Biological Activity & Experimental Use

This compound is a high-affinity, ATP-competitive inhibitor that specifically targets the ATR kinase, a key regulator of the DNA damage response. [2] [5] [4]

Potency and Selectivity Profile

The table below lists the published inhibitory constants (Ki) and IC₅₀ values for this compound against its primary target and related kinases.

| Target | Ki / IC₅₀ | Notes |

|---|---|---|

| ATR | Ki = 13 nM [1] [3] [5] | Primary target; IC₅₀ = 26 nM (cell-free) [1] [3] |

| ATM | Ki = 16 μM [1] [3] | >1,200-fold selectivity over ATR [1] [4] |

| DNA-PK | Ki = 2.2 μM [1] [3] | ~170-fold selectivity over ATR [1] [4] |

| PI3Kγ | Ki = 3.9 μM [1] [3] | ~300-fold selectivity over ATR [1] [4] |

| mTOR | Ki >1 μM [1] [3] | Minimal activity [1] |

Key Experimental Protocols

The following diagram illustrates a typical workflow for using this compound in cell-based studies, particularly in chemosensitization experiments:

1. Kinase Inhibition Assay (Cell-Free)

- Method: Radiometric phosphate incorporation assay. [1] [3]

- Procedure: A stock solution containing buffer, kinase, and target peptide is prepared. This compound in DMSO is added (final DMSO concentration ~7%). The reaction is initiated with [γ-³³P]ATP, incubated at 25°C, stopped with phosphoric acid, and peptides are captured on a phosphocellulose membrane for measurement. [1] [3]

2. Cell-Based Assays (Example: Chemosensitization)

- Cell Lines: Frequently used in various cancer cell lines (e.g., pancreatic PSN-1, MiaPaCa-2; gastric MKN-45, AGS). [6] [5]

- Treatment:

- Incubation Time: Varies; viability assays often last 72-96 hours. [1] [6]

- Readouts:

Key Research Applications & Findings

This compound is primarily used to investigate ATR's role in the DNA damage response and to overcome treatment resistance:

- Sensitizer for Chemotherapy: this compound significantly sensitizes gastric cancer cells and organoids to Cisplatin by inhibiting the ATR-CHK1 DNA damage response pathway and reversing cisplatin-induced STAT3 activation. [6]

- Sensitizer for Radiotherapy: this compound increases the sensitivity of pancreatic cancer cells to radiation and Gemcitabine under both normoxic and hypoxic conditions, inhibiting radiation-induced G2/M arrest. [5]

- Research Tool in Fundamental Biology: Used to dissect signaling pathways, such as the intrinsic S/G2 checkpoint that prevents premature mitotic entry. [7]

References

- 1. This compound Datasheet [selleckchem.com]

- 2. This compound = 98 HPLC 1232410-49-9 [sigmaaldrich.com]

- 3. This compound | ATR Inhibitor [medchemexpress.com]

- 4. VE 821 | ATM and ATR Kinase Inhibitors [rndsystems.com]

- 5. This compound - ATM Kinase Inhibitor for DNA Repair [apexbt.com]

- 6. The ATR inhibitor this compound increases the sensitivity of ... [sciencedirect.com]

- 7. The DNA replication machinery transmits dual signals to ... [nature.com]

Mechanism of Action: How VE-821 Mediates Radiosensitization

VE-821 specifically inhibits the ATR kinase, a key regulator of the DNA damage response (DDR). Its radiosensitizing effects are achieved through multiple mechanisms:

- Inhibition of ATR Signaling: this compound abrogates radiation-induced phosphorylation of ATR's primary downstream effector, Checkpoint kinase 1 (Chk1), at Ser345, confirming the direct inhibition of the ATR pathway [1] [2].

- G2/M Cell Cycle Checkpoint Abrogation: By inhibiting ATR, this compound prevents irradiated cells from arresting at the G2/M cell cycle checkpoint, forcing cells with unrepaired DNA damage to proceed into mitosis, leading to cell death [3] [4].

- Inhibition of DNA Repair: Treatment with this compound leads to increased and persistent DNA damage, as evidenced by elevated levels of γH2AX and 53BP1 foci. It also inhibits homologous recombination repair, indicated by reduced Rad51 foci formation [2].

- Enhanced Metabolic Disruption and Apoptosis: this compound potentiates the metabolic disruption caused by irradiation and can increase the phosphorylation of MAPK and the expression of apoptosis markers [5] [6].

Detailed Experimental Protocol for Radiosensitization

The following protocol synthesizes standard methodologies used across multiple studies involving various human cancer cell lines (e.g., leukemic HL-60, pancreatic PSN-1, chondrosarcoma SW-1353) [1] [2] [6].

Cell Culture and Preparation

- Cell Lines: Experiments are commonly performed on cancer cell lines with specific DDR deficiencies (e.g., p53 mutation). Examples include HL-60 (p53-negative), MOLT-4, PSN-1, MiaPaCa-2, HeLa, and U2OS [1] [2] [3].

- Culture Conditions: Maintain cells in their recommended medium (e.g., RPMI-1640 for HL-60, DMEM for others) supplemented with 10-20% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator [1] [7].

This compound Preparation and Treatment

- Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store aliquots at -20°C [5] [7].

- Working Concentration: A final concentration of 1 μM is most frequently used for radiosensitization experiments with minimal single-agent toxicity. Higher concentrations (e.g., 10 μM) may be used but can increase off-target effects [2] [3] [5].

- Treatment Schedule: Pre-incubate cells with this compound for 1 hour prior to irradiation. For clonogenic assays, a continuous post-irradiation incubation of 24 to 72 hours is typical before re-plating for colony formation [2] [3].

Irradiation

- Radiation Sources: Studies use various sources, including:

- Dose Range: Doses vary by experiment and cell line radiosensitivity, commonly ranging from 2 Gy to 8 Gy for single fractions [3] [6].

Assessment of Radiosensitization: Key Endpoint Assays

| Assay Type | Key Measurement | Typical Protocol Outline | Relevant Findings with this compound |

|---|---|---|---|

| Clonogenic Survival Assay | Colony-forming ability | Irradiate cells, trypsinize after 8-24 h, plate at low density, incubate for 7-14 days, fix/stain colonies, and count [3] [4]. | Significant reduction in surviving fraction across pancreatic, leukemic, and chondrosarcoma cells [2] [6]. |

| Western Blot Analysis | Protein expression & phosphorylation (e.g., pChk1 Ser345) | Lyse cells 1-2 h post-IR, separate proteins via SDS-PAGE, transfer to membrane, probe with target antibodies [1] [7]. | Abrogation of IR-induced Chk1 phosphorylation confirms ATR inhibition [1] [2]. |

| Flow Cytometry (Cell Cycle) | DNA content & cell cycle distribution | Fix cells (e.g., 12 & 24 h post-IR), stain with Propidium Iodide (PI), analyze DNA content via flow cytometer [3] [4]. | Abrogation of G2/M arrest; increased sub-G1 population [3] [4]. |

| Immunofluorescence (DNA Damage Foci) | γH2AX/53BP1/Rad51 foci | Fix cells at various time points post-IR, permeabilize, stain with primary/secondary antibodies, count foci via microscopy [2]. | Persistence of γH2AX/53BP1 foci; inhibition of Rad51 foci [2]. |

| Micronucleus Assay | Genomic instability | Add Cytochalasin-B immediately post-IR, incubate 24 h, fix cells, stain DNA (DAPI), score micronuclei in binucleated cells [3] [4]. | Significant increase in micronuclei formation, especially with high-LET radiation [3] [4]. |

Quantitative Radiosensitization Data from Literature

The table below summarizes the radiosensitizing effects of this compound across different cancer cell lines and radiation types.

| Cell Line | Cancer Type | p53 Status | Radiation Type | [this compound] | Key Metric & Result | Citation |

|---|---|---|---|---|---|---|

| HL-60 | Leukemia | Negative | Gamma | Not Spec. | Potent radiosensitization; 9834 phosphosites altered | [1] |

| PSN-1, MiaPaCa-2 | Pancreatic | Mutant | X-ray | 1 μM | Significant sensitization; inhibited pChk1 | [2] |

| HeLa | Cervical | Deficient | Carbon Ion / X-ray | 1 μM | SER(D10)a: 1.74 (Carbon), 1.93 (X-ray) | [3] [4] |

| U2OS | Osteosarcoma | Wild-type | Carbon Ion / X-ray | 1 μM | SER(D10): 1.72 (Carbon), 1.78 (X-ray) | [3] [4] |

| MOLT-4 | Leukemia | Wild-type | Gamma | 10 μM | Altered 623 phosphosites; metabolic disruption | [5] [7] |

| SW-1353, Cal78 | Chondrosarcoma | N/A | Proton | 10 μM | Most efficient viability reduction vs. PARP/ATM inhibitors | [6] [8] |

| 1BR-hTERT | Normal Fibroblast | Normal | Carbon Ion / X-ray | 1 μM | Minimal to no radiosensitization (SER ~1.1) | [3] [4] |

Note: SER stands for Sensitization Enhancement Ratio. a) SER(D10) is the ratio of the radiation dose required to achieve 10% survival in control cells versus treated cells.

Visualizing the Experimental Workflow and Mechanism

The diagram below summarizes the core experimental workflow and the molecular mechanism of this compound action.

Critical Considerations for Researchers

- Differential Effect on Normal Cells: A key advantage of this compound is its reported selective sensitization of cancer cells while largely sparing normal cells (e.g., 1BR-hTERT fibroblasts), likely due to the greater reliance of p53-deficient cancer cells on the ATR/Chk1 pathway for DNA repair [3] [4] [9].

- Hypoxic Conditions: this compound retains its radiosensitizing efficacy under hypoxic conditions, which often contribute to radioresistance in solid tumors, making it a promising agent for targeting hypoxic tumor regions [2].

- Particle Radiotherapy: this compound is highly effective in combination with high-linear energy transfer (LET) radiation like carbon ions, which cause more complex DNA damage and strongly activate ATR, making this combination particularly potent [3] [6].

- Off-Target Effects: At higher concentrations (e.g., 10 μM), this compound may inhibit other kinases like mTOR, which can contribute to the observed phenotype. Researchers should use appropriate controls to interpret results accurately [5].

References

- 1. of Human Leukemic HL-60 Radiosensitization by ATR Kinase... Cells [pmc.ncbi.nlm.nih.gov]

- 2. The novel ATR inhibitor this compound increases sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an ATR inhibitor, causes radiosensitization in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an ATR inhibitor, causes radiosensitization in human ... [ro-journal.biomedcentral.com]

- 5. Radio-sensitizing effects of VE - 821 and beyond: Distinct... | PLOS One [journals.plos.org]

- 6. The ATR Inhibitor this compound Enhances the Radiosensitivity ... [pmc.ncbi.nlm.nih.gov]

- 7. Radio-sensitizing effects of this compound and beyond [pmc.ncbi.nlm.nih.gov]

- 8. The ATR Inhibitor this compound Enhances the Radiosensitivity ... [mdpi.com]

- 9. Progress towards a clinically-successful ATR inhibitor ... - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: VE-821 and Cisplatin Combination Therapy in Gastric Cancer Organoid Models

Introduction

Cisplatin is a cornerstone chemotherapeutic agent for advanced gastric cancer (GC). However, its efficacy is severely limited by the development of chemoresistance, often driven by the activation of the DNA Damage Response (DDR) pathway, which enables cancer cells to repair cisplatin-induced DNA damage and survive. The ataxia-telangiectasia and Rad3-related (ATR) kinase is a central regulator of the DDR, and its expression is correlated with higher pathological stages in GC patients. This application note details the use of the ATR inhibitor VE-821 to sensitize GC cells and organoids to cisplatin, providing a potential therapeutic strategy to overcome resistance.

Mechanism of Action

Cisplatin exerts its cytotoxic effect by forming DNA crosslinks, which disrupt DNA replication and transcription. This damage triggers the DDR, specifically activating the ATR-CHK1 signaling pathway. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair, and ultimately results in cisplatin resistance. This compound, a highly selective ATR inhibitor, disrupts this pro-survival signaling.

- Key Molecular Mechanism: this compound blocks the phosphorylation of ATR and its downstream effector CHK1. This inhibition prevents cell cycle arrest, disables DNA repair mechanisms, and pushes damaged cells into mitotic catastrophe and apoptosis. Furthermore, ATR inhibition has been shown to reverse cisplatin-induced activation of STAT3, a transcription factor associated with cell proliferation and drug resistance, thereby further enhancing sensitivity [1].

The diagram below illustrates the signaling pathway and drug mechanism.

Experimental Models and Key Findings

Research demonstrates the synergistic effect of this compound and cisplatin across various GC models, including two-dimensional (2D) cell lines, three-dimensional (3D) organoids, and in vivo models.

Table 1: Summary of Key Experimental Findings in Gastric Cancer Models

| Experimental Model | Treatment | Key Findings | Citation |

|---|---|---|---|

| GC Cell Lines (AGS, MKN-45) | Cisplatin + this compound | Synergistic reduction in cell viability; increased apoptosis; downregulation of p-ATR, p-CHK1, and p-STAT3. | [1] |

| Gastric Cancer Organoids | Cisplatin + this compound | Significant reduction in organoid viability; synergistic effect confirmed by lower IC~50~ and combination index (CI). | [1] |

| In Vivo (Mouse Xenograft) | Cisplatin + this compound | Enhanced tumor growth inhibition compared to monotherapy. | [1] |

Detailed Experimental Protocols

Gastric Cancer Organoid Culture and Biobanking

GC organoids can be established from patient-derived tumor tissues (surgical resections or biopsies) and serve as a physiologically relevant model that retains tumor heterogeneity and the microenvironment [1] [2].

- Culture Conditions: Maintain GC organoids in a specialized 3D extracellular matrix (e.g., Matrigel) and feed with a culture medium containing essential growth factors (e.g., Wnt, R-spondin, Noggin, EGF) [2].

- Passaging: Organoids are typically passaged every 1-2 weeks by mechanical disruption or enzymatic digestion followed by re-embedding in fresh matrix.

- Biobanking: For long-term storage, organoids can be cryopreserved in freezing medium containing 10% DMSO and stored in liquid nitrogen.

Drug Sensitivity Assay Using Organoids

This protocol assesses the efficacy of this compound and cisplatin, alone and in combination, on GC organoid viability.

Materials:

- Matrigel or similar basement membrane matrix.

- Advanced culture medium (e.g., Advanced DMEM/F12).

- Cisplatin (Selleck Chemicals, dissolved in saline).

- This compound (Selleck Chemicals, dissolved in DMSO).

- Cell Titer-Glo 3D Cell Viability Assay kit (Promega).

- White-walled, clear-bottom 96-well plates.

- Luminescence plate reader.

Procedure:

- Seed Organoids: Harvest and dissociate GC organoids into single cells or small clusters. Seed them in Matrigel droplets in a 96-well plate (approximately 500-2000 cells per well). Allow the matrix to polymerize before adding culture medium.

- Drug Treatment: After 3-5 days of growth, treat the organoids with a concentration gradient of cisplatin (e.g., 0.1-100 µM) and/or this compound (e.g., 1-20 µM). Include vehicle controls (saline and DMSO).

- Incubation: Incubate the organoids with the drugs for a predetermined period (e.g., 96-120 hours), refreshing the medium and drugs every 2-3 days.

- Viability Measurement:

- Equilibrate the plate and Cell Titer-Glo 3D reagent to room temperature.

- Add an equal volume of Cell Titer-Glo 3D reagent to each well.

- Shake the plate on an orbital shaker for 5-10 minutes to induce cell lysis.

- Allow the plate to incubate at room temperature for 25 minutes to stabilize the luminescent signal.

- Record the luminescence using a plate reader.

- Data Analysis: Normalize luminescence readings to the vehicle control. Calculate the half-maximal inhibitory concentration (IC~50~) for each drug and the combination index (CI) using software such as CompuSyn to determine synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1) [1].

Western Blot Analysis for Mechanism Validation

Confirm the on-target effect of this compound by analyzing key proteins in the ATR-CHK1 pathway.

- Protein Extraction: Lyse organoids or cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Antibody Incubation:

- Primary Antibodies: Incubate with antibodies against: p-ATR (Ser428), ATR, p-CHK1 (Ser345), CHK1, p-STAT3, γ-H2AX (Ser139), and a loading control (e.g., GAPDH or β-Actin).

- Secondary Antibodies: Use appropriate HRP-conjugated secondary antibodies.

- Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system. Expected results show decreased levels of p-ATR, p-CHK1, and p-STAT3, and increased γ-H2AX in the combination treatment group [1].

The following workflow summarizes the key steps in the drug testing process.

Quantitative Data and Analysis

The combination of this compound and cisplatin demonstrates strong synergy. The table below summarizes typical IC~50~ values and combination indices observed in research.

Table 2: Quantitative Synergy Data for this compound and Cisplatin

| Model System | Cisplatin IC₅₀ (µM) | This compound IC₅₀ (µM) | Combination IC₅₀ (µM) | Combination Index (CI) | Interpretation |

|---|---|---|---|---|---|

| GC Cell Line (e.g., AGS) | Relatively High [1] | Effective dose range [1] | Significantly Lower [1] | < 1 [1] | Synergism |

| Gastric Cancer Organoids | Model-dependent | Model-dependent | Significantly Lower [1] | < 1 [1] | Synergism |

Conclusion and Research Implications

The combination of the ATR inhibitor this compound with cisplatin presents a compelling strategy to overcome cisplatin resistance in gastric cancer by targeting the underlying DNA damage response mechanism. The use of patient-derived organoids as a preclinical model provides a high degree of clinical relevance for drug screening and validation.

Key Implications for Drug Development:

- Biomarker Development: High ATR expression in tumor tissues may serve as a predictive biomarker for patient selection [1].

- Therapeutic Potential: This combination warrants further investigation in clinical trials for patients with advanced, cisplatin-resistant gastric cancer.

- Broader Applicability: The rationale of ATR inhibition can be extended to other solid tumors reliant on the ATR-CHK1 axis for survival under replication stress [3] [4] [5].

References

- 1. The ATR inhibitor this compound increases the sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Human Gastric Cancer Organoid ... [sciencedirect.com]

- 3. ATR mediates cisplatin resistance in 3D-cultured breast ... [nature.com]

- 4. Abrogation of ATR function preferentially augments ... [sciencedirect.com]

- 5. ATR-CHK1 Axis Inhibitors in Gastric Cancer Treatment [mdpi.com]

G2/M Checkpoint Abrogation with VE-821: Mechanism of Action

The G2/M DNA damage checkpoint is a critical cellular mechanism that prevents entry into mitosis when DNA damage is detected, thereby allowing time for repair [1]. VE-821 specifically inhibits the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key sensor and transducer of DNA damage and replication stress signals.

The following diagram illustrates how this compound abrogates this checkpoint, forcing damaged cells into mitosis and leading to cell death.

Inhibition of ATR by this compound disrupts this protective signaling cascade, causing cells to bypass the arrest and enter mitosis with unrepaired DNA, a process that often results in mitotic catastrophe and cell death [2] [3] [4].

Detailed Experimental Protocols

Here are standardized protocols for using this compound in G2/M checkpoint abrogation and radiosensitization assays, compiled from multiple studies [2] [3] [4].

Cell Culture and Reagent Preparation

- Cell Lines: This protocol has been used with various human cancer cell lines (e.g., HeLa, U2OS, PSN-1, MiaPaCa-2) and immortalized normal fibroblasts (e.g., 82-6 hTERT, 1BR-hTERT) [2] [3] [4].

- This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C [2].

- Working Concentration: Use a final concentration of 1 to 2.5 μM in cell culture media [2] [4]. A concentration of 1 μM is often sufficient for strong radiosensitization with minimal single-agent toxicity [3].

Core Assay: G2/M Checkpoint Abrogation & Radiosensitization

This is a typical workflow for assessing the effect of this compound in combination with radiation.

- Seed Cells: Plate exponentially growing cells and allow them to adhere overnight.

- Pre-treatment with this compound: Add this compound to the culture medium to achieve the final working concentration (1-2.5 μM). Incubate for 1 hour prior to irradiation [3] [4].

- Control Groups: Include vehicle control (DMSO at the same dilution) and untreated control.

- Irradiation: Irradiate cells with the desired dose of X-rays, gamma-rays, or carbon ions. For the modified G2-assay, cells are typically irradiated during the G2/M-phase transition [2].

- Post-Irradiation Incubation: Maintain the cells in the medium containing this compound (or vehicle) until they are harvested for analysis. The duration can vary:

- Analysis: Proceed with your chosen endpoint analysis (see Section 3).

Key Readout Methodologies

The effect of this compound can be measured through several well-established assays.

| Assay Type | Key Readout Parameters | Detailed Protocol Summary |

|---|

| Modified G2-Assay [2] | Chromatid Breaks per Metaphase | 1. Irradiate cells in G2 phase (e.g., 0.5 or 1 Gy). 2. Add colcemid to arrest cells in metaphase immediately after IR. 3. Harvest cells 1-2 hours post-IR. 4. Prepare metaphase spreads and stain with Giemsa. 5. Score chromatid breaks under a microscope. | | Clonogenic Survival Assay [3] [4] | Surviving Fraction | 1. After treatment, trypsinize, count, and seed a known number of cells into dishes. 2. Allow colonies to grow for 7-14 days. 3. Fix and stain colonies (e.g., with crystal violet). 4. Count colonies (>50 cells). 5. Calculate plating efficiency and surviving fraction. | | Cell Cycle Analysis [4] | % Cells in G2/M Phase | 1. Harvest cells at specified times (e.g., 12, 24h) post-IR. 2. Fix cells in cold 70% ethanol. 3. Stain DNA with Propidium Iodide (PI) solution containing RNase. 4. Analyze DNA content by flow cytometry. | | Micronucleus (MN) Assay [4] | Micronuclei per Binucleated Cell | 1. Add Cytochalasin-B immediately after irradiation to block cytokinesis. 2. Incubate for 24-48 hours. 3. Fix cells (e.g., in cold methanol). 4. Stain DNA (DAPI) and membrane (e.g., anti-β-actin). 5. Score micronuclei in binucleated cells. | | Immunoblotting [3] | pChk1 (Ser345) / γH2AX levels | 1. Harvest cells and lyse at specific timepoints (e.g., 2h post-IR). 2. Separate proteins by SDS-PAGE and transfer to membrane. 3. Probe with primary antibodies (e.g., anti-pChk1-S345, γH2AX, total Chk1). 4. Use HRP-conjugated secondary antibodies and detect. |

Summary of Quantitative Findings

The table below summarizes the radiosensitizing effects of this compound across different experimental models.

| Cell Line / Type | Radiation Type | This compound Concentration | Key Observed Effects | Reported Metric |

|---|---|---|---|---|

| 82-6 hTERT, RPE [2] | X-rays | 2.5 µM | Significant increase in chromatid breaks. | ~100% increase (similar to AT cells) |

| PSN-1, MiaPaCa-2 [3] | X-rays | 1 µM | Reduced clonogenic survival; abrogated G2/M arrest. | Sensitizer Enhancement Ratio (SER): ~1.5-2.0 |

| HeLa, U2OS (Tumor) [4] | Carbon Ions (High LET) | 1 µM | Strong radiosensitization; abrogated G2/M arrest; increased micronuclei. | SER at D10: ~1.4-1.8 |

| 1BR-hTERT (Normal) [4] | Carbon Ions & X-rays | 1 µM | Minimal to no radiosensitization. | SER at D10: ~1.0 |

Application Notes for Drug Development

- Therapeutic Window: A key advantage of this compound is the differential effect observed between tumor and normal cells. Preclinical studies consistently show that this compound significantly sensitizes tumor cells while having a minimal effect on the survival of irradiated normal cells [3] [4].

- Synergy with Chemotherapy: this compound also synergizes with DNA-damaging chemotherapeutic agents. It has been shown to sensitize pancreatic cancer cells to gemcitabine under both normoxic and hypoxic conditions [3].

- Overcoming Hypoxia: Hypoxic tumor cells are often radioresistant. This compound effectively radiosensitizes cancer cells even under hypoxic conditions (0.5-1% O₂), making it a promising agent for targeting resistant tumor subpopulations [3].

- Biomarker Analysis: Effective ATR inhibition can be confirmed by monitoring the reduction in radiation-induced phosphorylation of Chk1 at Ser345 via immunoblotting. Successful abrogation of the checkpoint leads to increased and persistent DNA damage markers, such as γH2AX foci [3].

Critical Considerations and Troubleshooting

- Dose Scheduling: The radiosensitizing effect of this compound is enhanced with longer post-irradiation incubation times (up to 72 hours), but this must be balanced against potential increases in single-agent toxicity [3].

- p53 Status: Tumor cells with mutant p53, which have a compromised G1/S checkpoint, are particularly reliant on the G2/M checkpoint for survival after DNA damage. These cells are often more vulnerable to ATR inhibition [3].

- Handling Metaphase Spreads: For the modified G2-assay, the quality of metaphase spreads is critical. Optimize colcemid exposure time and hypotonic treatment for each cell line to obtain well-spread chromosomes without excessive rupture [2].

References

- 1. G2M/DNA Damage Checkpoint [cellsignal.com]

- 2. G2/M Checkpoint Abrogation With Selective Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 3. The novel ATR inhibitor this compound increases sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an ATR inhibitor, causes radiosensitization in human ... [ro-journal.biomedcentral.com]

Comprehensive Application Notes: VE-821 in Colony Formation Assays Following Irradiation

Introduction to VE-821 and Colony Formation Assays

This compound is a highly selective and potent small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway. ATR plays a critical role in detecting DNA damage and replication stress, initiating cell cycle checkpoints to allow time for DNA repair. By inhibiting ATR, this compound disrupts these protective mechanisms, preventing cell cycle arrest and forcing damaged cells through mitosis, ultimately leading to cell death through mitotic catastrophe. This mechanism is particularly effective in cancer cells, which often have compromised DDR pathways and high levels of replication stress [1].

The colony formation assay (also known as clonogenic assay) is the gold standard method for evaluating the long-term reproductive viability of cells after experimental treatments, including radiation and drug exposure. This assay measures the ability of a single cell to proliferate indefinitely, forming a visible colony containing at least 50 cells. When combined with this compound treatment, this assay provides critical insights into the radiosensitizing effects of ATR inhibition across various cancer types. The quantitative data derived from these assays helps researchers determine the extent to which this compound enhances radiation-induced cell killing, providing a foundation for potential clinical applications in cancer therapy [2] [1].

Mechanism of Action: this compound as a Radiosensitizer

The radiosensitizing effect of this compound stems from its targeted disruption of the ATR-CHK1 signaling pathway, which normally coordinates the cellular response to DNA damage, particularly replication stress and double-strand breaks. When cells experience DNA damage from ionizing radiation, ATR is recruited to single-stranded DNA regions coated with replication protein A (RPA). Activated ATR then phosphorylates its key downstream effector, CHK1, which initiates cell cycle arrest primarily at the G2/M checkpoint. This arrest provides critical time for DNA repair before cells enter mitosis. This compound specifically inhibits ATR kinase activity, thereby blocking CHK1 phosphorylation and preventing cell cycle arrest [3] [4].

The consequence of ATR inhibition is that DNA-damaged cells bypass the G2/M checkpoint and proceed prematurely into mitosis without adequate DNA repair. This forced progression leads to mitotic catastrophe, characterized by abnormal chromosome segregation, formation of micronuclei, and ultimately, cell death. Research has demonstrated that this compound preferentially sensitizes cancer cells to radiation while showing minimal effects on normal cells, providing a potential therapeutic window. This selective sensitization is particularly pronounced in cancer cells with pre-existing DDR deficiencies, such as p53 mutations, which are present in approximately 70% of pancreatic cancers and render cells more dependent on ATR-mediated G2/M checkpoint control [1].

Table: Key Molecular Effects of this compound in Irradiated Cells

| Molecular Parameter | Effect of this compound | Functional Consequence |

|---|---|---|

| ATR kinase activity | Inhibited | Disrupted DNA damage signaling |

| CHK1 phosphorylation (Ser345) | Reduced | Impaired checkpoint activation |

| γH2AX foci | Persistence | Increased DNA damage retention |

| Rad51 foci formation | Inhibited | Impaired homologous recombination repair |

| G2/M cell cycle arrest | Abrogated | Premature mitotic entry |

| Micronuclei formation | Increased | Genomic instability |

Comprehensive Protocol: Colony Formation Assay with this compound and Irradiation

Materials and Reagents

- Cell lines: Various cancer cell lines can be used, including PSN-1, MiaPaCa-2, and PANC-1 (pancreatic cancer), HeLa (cervical cancer), U2OS (osteosarcoma), or other relevant models [1] [2]

- This compound stock solution: Prepare at 10 mM in DMSO; store at -20°C protected from light [1]

- Irradiation source: X-ray, γ-ray, or carbon ion irradiator [2] [5]

- Complete cell culture medium: Appropriate for cell line with serum and antibiotics

- Phosphate buffered saline (PBS), sterile

- Crystal violet staining solution: 0.1-0.5% (w/v) in distilled water or 100% ethanol

- Tissue culture dishes: 6-well or 60-mm plates for colony formation

- Dimethyl sulfoxide (DMSO): For vehicle controls

Step-by-Step Methodology

Cell Preparation and Plating:

- Harvest exponentially growing cells using standard trypsinization procedures

- Count cells using a hemocytometer or automated cell counter

- Prepare appropriate dilution series to plate predetermined cell numbers based on expected radiation toxicity (typically ranging from 100 to 10,000 cells per dish depending on radiation dose)

- Plate cells in triplicate or quadruplicate for each experimental condition

- Allow cells to adhere for 4-6 hours under standard culture conditions (37°C, 5% CO₂) before treatment [1]

This compound Treatment and Irradiation:

- Prepare working concentrations of this compound in complete medium (typically 0.1-3 μM, with 1 μM being most commonly used) [2] [1] [5]

- Pre-incubate cells with this compound for 1 hour before irradiation [2] [5]

- For vehicle controls, use DMSO at the same dilution as in drug-treated samples (typically 0.01-0.1%)

- Irradiate cells at room temperature using appropriate radiation sources and doses (typically 0-8 Gy for X-rays)

- After irradiation, return cells to incubator with this compound maintained in the medium

Post-Treatment Incubation and Colony Formation:

- Incubate cells for a period sufficient for colony formation, typically 12-14 days, without disturbing the plates [2]

- Refresh medium every 3-4 days, maintaining this compound concentration during the first 72 hours or as required by experimental design [1]

- Monitor colony growth periodically using an inverted microscope

Colony Staining and Counting:

- After incubation, carefully aspirate medium and gently wash cells with PBS

- Fix cells with 100% ethanol or methanol:acetic acid (3:1) for 10-15 minutes

- Stain with 0.1-0.5% crystal violet solution for 30-60 minutes

- Gently rinse plates with tap water to remove excess stain and air dry

- Count colonies manually or using automated colony counters, defining a colony as consisting of at least 50 cells [2] [5]

Data Analysis:

- Calculate plating efficiency (PE) for controls: PE = (number of colonies formed / number of cells plated) × 100%

- Calculate surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment / number of cells plated × PE)

- Plot survival curves as log of surviving fraction versus radiation dose

- Calculate sensitization enhancement ratios (SER) using D10 values (dose required to reduce survival to 10%): SER = D10 (control) / D10 (this compound treated) [2]

Quantitative Data Summary from Literature

Table: this compound Radiosensitization Effects Across Cancer Cell Types

| Cell Line | Cancer Type | Radiation Type | This compound Concentration | Sensitization Enhancement Ratio (SER) | Reference |

|---|---|---|---|---|---|

| PSN-1 | Pancreatic | X-rays | 1 μM | ~1.5-2.0 (estimated from survival curve) | [1] |

| MiaPaCa-2 | Pancreatic | X-rays | 1 μM | ~1.5-2.0 (estimated from survival curve) | [1] |

| PANC-1 | Pancreatic | X-rays | 1 μM | ~1.5-2.0 (estimated from survival curve) | [1] |

| HeLa | Cervical | Carbon ions (70 keV/μm) | 1 μM | 1.36 (8h treatment), 1.74 (24h treatment) | [2] [5] |

| HeLa | Cervical | X-rays | 1 μM | 1.21 (8h treatment), 1.93 (24h treatment) | [2] [5] |

| U2OS | Osteosarcoma | Carbon ions | 1 μM | 1.29 (8h treatment), 1.72 (24h treatment) | [2] [5] |

| U2OS | Osteosarcoma | X-rays | 1 μM | 1.17 (8h treatment), 1.78 (24h treatment) | [2] [5] |

| 1BR-hTERT | Normal fibroblast | Carbon ions | 1 μM | 1.07 (8h treatment), 1.23 (24h treatment) | [2] [5] |

Key Findings from Quantitative Studies

The tabulated data demonstrates that This compound consistently enhances radiation sensitivity across multiple cancer cell types, with sensitization enhancement ratios typically ranging from 1.2 to 2.0. Importantly, the degree of sensitization depends on several experimental factors:

Treatment duration: Extended this compound exposure (24 hours) generally produces greater radiosensitization compared to shorter exposures (8 hours), as evidenced by the increased SER values in HeLa and U2OS cells [2] [5]

Radiation quality: this compound effectively sensitizes cells to both conventional photon radiation (X-rays) and high linear energy transfer (LET) radiation such as carbon ions, with some studies suggesting slightly enhanced effects with high LET radiation [2] [5]

Differential sensitivity: Notably, normal human fibroblasts (1BR-hTERT) show significantly less radiosensitization by this compound compared to cancer cells, suggesting a potential therapeutic window that could be exploited clinically [2] [5]

Experimental Variations and Technical Considerations

Alternative Radiation Sources and Schedules

While the basic protocol utilizes standard X-ray irradiation, researchers have successfully adapted the assay for various radiation types and treatment schedules:

High LET radiation: For carbon ion irradiation (70 keV/μm), similar protocols apply with appropriate dosimetry and shielding considerations [2] [5]

Hypoxic conditions: To simulate tumor hypoxia, cells can be placed in specialized chambers (0.5% O₂) for 6 hours prior to and 1 hour following irradiation. This compound maintains its radiosensitizing effects under these hypoxic conditions, which is particularly relevant for treating resistant tumor subpopulations [1]

Drug scheduling experiments: To determine the importance of treatment timing, this compound can be added at various time points relative to irradiation (-1 hour, +24 hours, +48 hours). Research indicates that radiosensitization persists even when this compound is added 24 hours post-irradiation, though this effect diminishes by 48 hours [1]

Complementary Assays for Mechanism Elucidation

To fully understand the mechanism of this compound mediated radiosensitization, colony formation assays can be complemented with several additional techniques:

Cell cycle analysis: Using flow cytometry with propidium iodide staining at 12-24 hours post-irradiation to demonstrate G2/M checkpoint abrogation [2] [5]

Micronucleus assay: Cells are incubated with cytochalasin-B to prevent cytokinesis, then analyzed for micronuclei formation 24 hours after irradiation. This compound treatment significantly increases micronuclei frequency, particularly with high LET radiation [2] [5]

Immunofluorescence staining: For γH2AX, 53BP1, or Rad51 foci to evaluate DNA damage and repair kinetics at various time points after irradiation [1]

Western blotting: To confirm inhibition of ATR signaling through reduced CHK1 phosphorylation (Ser345) at 2 hours post-irradiation [1]

Troubleshooting and Technical Considerations

Low colony formation efficiency: Optimize cell seeding density and ensure cells are in exponential growth phase. Avoid excessive handling of plates during the incubation period

High background toxicity: Titrate this compound concentration (typically 0.1-3 μM) to balance efficacy with minimal standalone toxicity. DMSO concentration should not exceed 0.1% to avoid solvent effects

Variable results between replicates: Ensure uniform cell distribution when plating by gently rocking plates after seeding. Use consistent staining and washing techniques

Inadequate radiosensitization: Verify drug activity through Western blot analysis of CHK1 phosphorylation. Confirm radiation dose calibration with proper dosimetry

The colony formation assay with this compound and irradiation provides a robust method for quantifying the radiosensitizing effects of ATR inhibition. When properly executed, this technique yields reproducible data that can inform preclinical development of combination therapies involving DNA damage response inhibitors and radiation.

Signaling Pathway and Experimental Workflow

Diagram 1: Mechanism of this compound Radiosensitization via ATR Pathway Inhibition. This compound disrupts the DNA damage response by inhibiting ATR activation, preventing cell cycle arrest and forcing damaged cells into mitotic catastrophe.

Experimental Workflow Visualization

Diagram 2: Comprehensive Workflow for this compound Colony Formation Assays with Irradiation. The main protocol (yellow) shows sequential steps, while complementary mechanistic assays (green) can be performed at indicated time points to elucidate biological mechanisms.

References

- 1. The novel ATR inhibitor this compound increases sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an ATR inhibitor, causes radiosensitization in ... [pmc.ncbi.nlm.nih.gov]

- 3. The ATR inhibitor this compound increases the sensitivity of ... [sciencedirect.com]

- 4. The ATR inhibitor this compound increases the sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an ATR inhibitor, causes radiosensitization in human ... [ro-journal.biomedcentral.com]

Application Notes and Protocol: Using VE-821 and the Micronucleus Assay for DNA Damage Quantification in Research and Drug Development

Introduction to VE-821 and the Micronucleus Assay

The ATR inhibitor this compound is a potent and selective small molecule that targets the ataxia-telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). By inhibiting ATR, this compound disrupts DNA damage signaling and repair, leading to the accumulation of DNA damage and ultimately, cell death in proliferating cells, particularly in combination with DNA-damaging agents [1] [2].

The micronucleus (MN) assay is a well-established cytogenetic technique used to quantify DNA damage, specifically chromosomal breaks or whole chromosome loss. Micronuclei are small, extranuclear bodies that form during cell division from acentric chromosome fragments or whole chromosomes that fail to incorporate into the main daughter nuclei [3] [4]. The cytokinesis-block micronucleus (CBMN) assay, which uses cytochalasin-B (CytoB) to prevent cytoplasmic division, ensures that scored cells have undergone one division, making micronucleus counting a reliable indicator of genotoxicity [1] [4].

The combination of this compound with the micronucleus assay provides a powerful tool for evaluating the genotoxic potential of compounds, studying DNA repair pathways, and investigating strategies to sensitize cancer cells to radio- or chemotherapy [1] [2] [5].

Mechanism of Action and Signaling Pathways

This compound exerts its effects by specifically inhibiting the ATR kinase, a central player in the cellular response to replication stress and DNA damage, particularly single-stranded DNA (ssDNA) and complex DNA lesions.

Key Signaling Pathway Modulated by this compound

The following diagram illustrates the DNA damage response pathway that is disrupted by this compound, leading to the phenotypic outcomes measured in the micronucleus assay.

Diagram 1: this compound Mechanism of Action in the DNA Damage Response Pathway. this compound inhibits ATR kinase, abrogating the G2/M checkpoint and forcing damaged cells into mitosis, leading to micronucleus formation. IR, ionizing radiation; RPA, replication protein A; ssDNA, single-stranded DNA; DSBs, double-strand breaks.

This compound sensitizes tumor cells to DNA-damaging agents by blocking the ATR-CHK1 signaling axis, which is critical for cell cycle arrest and DNA repair. This inhibition forces damaged cells to undergo premature mitosis, resulting in mis-segregation of damaged chromosomes and the formation of micronuclei [1] [2]. Studies have shown that this compound can also reverse cisplatin-induced activation of STAT3, which may contribute to overcoming chemoresistance in gastric cancer models [2].

Quantitative Data Summary from Peer-Reviewed Studies

The following tables summarize key quantitative findings from studies that utilized this compound in combination with the micronucleus assay or related endpoints.

Table 1: this compound-Induced Radiosensitization and Micronucleus Formation in Human Tumor Cells

| Cell Line | Treatment | Key Findings Related to Micronuclei | Citation |

|---|---|---|---|

| U2OS (Osteosarcoma) | 1 µM this compound + 1 Gy Carbon Ions | Average MN/BN cell: 3.36 (2.32x increase vs. control) | [1] |

| U2OS (Osteosarcoma) | 1 µM this compound + 2 Gy X-rays | Average MN/BN cell: 2.44 (1.86x increase vs. control) | [1] |

| 1BR-hTERT (Normal Fibroblast) | 1 µM this compound + 2 Gy X-rays | Significantly lower MN formation vs. U2OS tumor cells | [1] |

| HNSCC Cell Lines (e.g., FaDu) | ATRi (AZD6738) + X-rays/Protons | Increased MN formation; DSB persistence | [5] |

MN/BN: Micronuclei per Binucleated cell.

Table 2: this compound-Mediated Chemosensitization in Gastric Cancer Models

| Parameter | Cisplatin Alone | This compound Alone | Cisplatin + this compound | Citation |

|---|---|---|---|---|

| Cell Viability (IC50) | Relatively high | Achieved effects | Significantly lower (synergistic effect) | [2] |

| Apoptosis | Induced | Induced | Enhanced induction | [2] |

| p-CHK1 (S345) | Increased | Decreased | Reversed cisplatin-induced increase | [2] |

| γH2AX | Increased | - | Enhanced levels (more DSBs) | [2] |

Detailed Experimental Protocol: Cytokinesis-Block Micronucleus Assay with this compound

This protocol is adapted from established methods [1] [4] and is suitable for assessing the genotoxic or sensitizing effects of this compound in combination with other agents.

Workflow Overview

The key steps of the cytokinesis-block micronucleus assay are visualized in the following workflow diagram.

Diagram 2: Experimental Workflow for the Cytokinesis-Block Micronucleus Assay. The key steps include cell preparation, drug treatment, cytokinesis-block, and micronucleus scoring.

Materials and Reagents

- Cell Lines: Appropriate model systems (e.g., HeLa, U2OS, HNSCC, GC organoids) [1] [2] [5].

- This compound (ATR Inhibitor): Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C. A typical working concentration is 1 µM [1] [2].

- Cytochalasin B (CytoB): Prepare a stock solution (e.g., 2 mg/mL in DMSO). Store at -20°C. A typical working concentration is 3–6 µg/mL, depending on cell type [4].

- DNA-Damaging Agent: e.g., Cisplatin (dissolved in saline) or radiation source (X-rays, carbon ions, protons).

- Staining Solutions: e.g., DAPI (for DNA), anti-β-actin antibody conjugated with Alexa Fluor 488 (for cytoplasm) [1].

- Fixation Solution: Cold methanol or ethanol.

- Culture Medium: Appropriate for the cell line (e.g., MEM Eagle, RPMI-1640) supplemented with serum and antibiotics.

Step-by-Step Procedure

Cell Preparation and Plating:

- Seed exponentially growing cells at an appropriate density (e.g., 1.0 × 10⁵ cells/mL) in culture dishes or plates. Allow cells to attach for 16-24 hours [4].

Drug Treatment and DNA Damage Induction:

- Pre-treatment with this compound: Pre-incubate cells with 1 µM this compound (or DMSO vehicle control) for 1 hour before applying the DNA-damaging agent [1].

- Application of DNA Damage: Expose cells to the chosen DNA-damaging agent (e.g., irradiate with X-rays or carbon ions, add cisplatin) while the this compound is still present in the medium.

Cytokinesis-Block and Expression Time:

- At a defined time post-damage (e.g., immediately after irradiation), add CytoB to the culture medium to a final concentration of 3–6 µg/mL [1] [4].

- Return cells to the incubator for an expression period of ~24 hours to allow for DNA damage processing and one round of cell division. Cells that have divided once in the presence of CytoB will be binucleated (BN).

Cell Harvesting and Fixation:

- For adherent cells, collect the culture supernatant (which may contain rounded mitotic cells) and then trypsinize the attached monolayer. Combine all cells by centrifugation (200 × g for 10 min) [4].

- Wash the cell pellet with PBS.

- Resuspend the cells gently and fix with cold methanol or ethanol (e.g., 70%) for at least 20 minutes.

Staining and Slide Preparation:

- After fixation, pellet the cells and resuspend in a small volume of PBS.

- Prepare microscope slides by cytocentrifugation or dropping the cell suspension.

- Stain the cells to visualize nuclei and cytoplasm. For example:

- Permeabilize cells with 0.5% Triton X-100.

- Block with 3% BSA.

- Incubate with anti-β-actin-Alexa Fluor 488 antibody (to stain the cytoplasm) for 1 hour.

- Mount with a mounting medium containing DAPI (to stain the DNA) [1].

Micronucleus Scoring and Analysis:

- Using a fluorescence microscope, score micronuclei only in binucleated (BN) cells.

- Criteria for Micronuclei Identification:

- Score at least 1,000 binucleated cells per treatment condition for reliable statistics.

- Record:

- Number of BN cells with micronuclei.

- Total number of micronuclei per BN cell (to detect multiple formations).

Cytotoxicity Assessment

It is crucial to assess cytotoxicity in parallel. This can be done by calculating the Cytokinesis-Block Proliferation Index (CBPI) using the formula from OECD TG 487 [4]:

CBPI = [Number of mononucleated cells + (2 × Number of binucleated cells) + (3 × Number of multinucleated cells)] / Total number of cells scored

Percent cytostasis can then be calculated as: % Cytostasis = 100 - [100 × (CBPI~T~ - 1) / (CBPI~C~ - 1)] Where T is the test article treatment culture and C is the vehicle control culture.

Critical Factors for Success and Troubleshooting

- Cell Cycle Status: The assay requires cell division. Ensure cells are healthy and proliferating exponentially at the start of the experiment.

- This compound Concentration and Timing: A 1-hour pre-treatment with 1 µM this compound has been widely used [1] [2]. Dose-response studies may be needed for new cell models.

- CytoB Concentration and Timing: The concentration of CytoB must be optimized for each cell type to effectively block cytokinesis without being overly toxic [4].

- Differential Staining: Using a cytoplasmic stain (like anti-β-actin) in addition to a nuclear stain greatly aids in the accurate identification of binucleated cells and micronuclei [1].

- Blinded Scoring: To avoid bias, slides should be coded and scored blindly.

- p53 Status: The radiosensitizing effects of this compound may be more pronounced in p53-deficient environments, which are common in cancers [6].

Conclusion

The combination of the ATR inhibitor this compound with the cytokinesis-block micronucleus assay provides a robust and quantifiable method for assessing DNA damage and chromosomal instability in preclinical research. The protocols and data summarized here offer a foundation for researchers to apply this powerful combination to study DNA repair mechanisms, evaluate the genotoxicity of novel compounds, and develop strategies to overcome therapy resistance in cancer.

References

- 1. - VE , an ATR inhibitor, causes radiosensitization in human tumor... 821 [ro-journal.biomedcentral.com]

- 2. The ATR inhibitor this compound increases the sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 3. Redbook 2000: IV.C.1.d. Mammalian Erythrocyte ... [fda.gov]

- 4. Frontiers | In vitro micronucleus : Method for assessment of... assay [frontiersin.org]

- 5. Inhibition of key DNA double strand break repair protein ... [nature.com]

- 6. Journal of APPLIED BIOMEDICINE: Modulation of ionizing... [jab.zsf.jcu.cz]

Comprehensive Application Notes and Protocols for VE-821 Pre-treatment in Radiosensitization Studies

Introduction to VE-821 Properties and Mechanism of Action